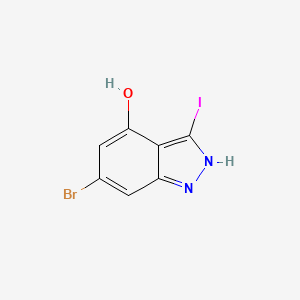

1h-Indazol-4-ol,6-bromo-3-iodo-

Description

Overview of Indazole Chemistry and Structural Significance

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.comwikipedia.orgnih.gov This core structure, with the molecular formula C₇H₆N₂, can exist in different tautomeric forms, with 1H-indazole and 2H-indazole being the most common. austinpublishinggroup.comnih.govnih.gov The 1H-tautomer is generally more stable. nih.govchemicalbook.com The indazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. pnrjournal.com

The versatility of the indazole scaffold allows for a wide range of chemical modifications, including electrophilic substitution reactions like halogenation, nitration, and acylation. chemicalbook.com These modifications can significantly influence the molecule's biological activity. nih.gov Indazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antipsychotic activities. nih.govresearchgate.net This has led to the development of several FDA-approved drugs containing the indazole moiety, such as benzydamine, an anti-inflammatory agent, and axitinib, a kinase inhibitor used in cancer therapy. wikipedia.orgpnrjournal.comnih.gov The structural and chemical properties of indazoles make them a cornerstone in the development of new therapeutic agents. pnrjournal.comnih.gov

Importance of Halogenated Heterocycles in Organic Synthesis and Chemical Biology

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are fundamental in organic chemistry and biology. jeyamscientific.insigmaaldrich.com When these rings are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine), they are known as halogenated heterocycles. These compounds are of paramount importance for several reasons.

In organic synthesis, halogens act as versatile functional groups that can be readily transformed into other substituents through various reactions, such as cross-coupling reactions. jeyamscientific.inmdpi.com This makes halogenated heterocycles valuable building blocks for the construction of more complex molecules. sigmaaldrich.com The presence of a halogen atom can also influence the reactivity and selectivity of chemical reactions. mdpi.comnih.gov

In the realm of chemical biology, the introduction of halogens into a heterocyclic molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. nih.gov This can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. nih.govresearchgate.net Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence how a molecule binds to its biological target. nih.gov Many pharmaceuticals and agrochemicals are halogenated heterocyclic compounds, highlighting their critical role in modern science. researchgate.netacs.org

Rationale for the Comprehensive Academic Investigation of 1h-Indazol-4-ol, 6-bromo-3-iodo-

The specific compound 1h-Indazol-4-ol, 6-bromo-3-iodo- presents a unique combination of structural features that warrant in-depth investigation. The indazole core provides a proven pharmacologically active scaffold. researchgate.netresearchgate.net The presence of three distinct substituents—a hydroxyl group at the 4-position, a bromine atom at the 6-position, and an iodine atom at the 3-position—offers multiple points for further chemical modification and structure-activity relationship (SAR) studies. nih.gov

The differential reactivity of the bromine and iodine atoms is of particular interest. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, allowing for selective functionalization at the 3-position. This regioselectivity is a powerful tool for the synthesis of a diverse library of derivatives. The hydroxyl group also provides a handle for further chemical transformations. The strategic placement of these functional groups on the indazole ring makes this compound a highly versatile platform for the development of novel molecules with potential applications in medicinal chemistry and materials science.

Objectives and Scope of Research on 1h-Indazol-4-ol, 6-bromo-3-iodo-

The primary objective of research on 1h-Indazol-4-ol, 6-bromo-3-iodo- is to fully characterize its chemical and physical properties and to explore its synthetic utility. A key goal is to investigate its reactivity in various chemical transformations, particularly in reactions that can selectively modify the different halogenated positions. This will enable the synthesis of a wide array of novel indazole derivatives.

The scope of this research encompasses the detailed study of its spectroscopic properties to confirm its structure and to understand the electronic effects of the substituents. Furthermore, the investigation will explore the potential of this compound as a building block in the synthesis of molecules with potential biological activity. For instance, its use as a scaffold for kinase inhibitors or other therapeutic agents is a significant area of interest. acs.org The exploration of its properties will contribute to the broader understanding of halogenated indazoles and their role in the design of new functional molecules.

Chemical and Physical Properties of 1h-Indazol-4-ol, 6-bromo-3-iodo-

| Property | Value |

| Molecular Formula | C₇H₄BrIN₂O |

| Molecular Weight | 350.93 g/mol |

| Appearance | Solid |

| CAS Number | 1000343-73-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-2H-indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVWYSIOMZCFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 1h Indazol 4 Ol,6 Bromo 3 Iodo

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has served as a cornerstone in the structural analysis of 1h-Indazol-4-ol, 6-bromo-3-iodo-. A combination of one-dimensional and two-dimensional NMR experiments has enabled the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's covalent framework.

The ¹H and ¹³C NMR spectra provide fundamental information regarding the electronic environment of each proton and carbon atom in the molecule. In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of an indazole would be expected to show distinct signals for the aromatic protons and the N-H and O-H protons. For 1h-Indazol-4-ol, 6-bromo-3-iodo-, the aromatic region would likely display two singlets corresponding to the protons at the C5 and C7 positions, with their chemical shifts influenced by the neighboring bromo and hydroxyl/iodo substituents. The hydroxyl and N-H protons would appear as broad singlets, and their chemical shifts could vary depending on concentration and temperature.

The ¹³C NMR spectrum would complement this data by showing signals for all seven carbon atoms of the indazole core. The carbons bearing the bromo and iodo substituents (C6 and C3, respectively) would exhibit chemical shifts characteristic of halogenated aromatic carbons. The C4 carbon, attached to the hydroxyl group, would also have a distinct chemical shift. The remaining carbon signals would correspond to the other positions in the bicyclic system.

Due to the lack of publicly available, specific NMR data for 1h-Indazol-4-ol, 6-bromo-3-iodo-, a representative data table cannot be generated. However, the expected chemical shift ranges for similar substituted indazoles provide a basis for prediction.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 | 7.0 - 7.5 | - |

| H7 | 7.2 - 7.8 | - |

| NH (N1) | 12.0 - 14.0 | - |

| OH (C4) | 9.0 - 11.0 | - |

| C3 | 80 - 90 | - |

| C3a | 135 - 145 | - |

| C4 | 140 - 150 | - |

| C5 | 110 - 120 | - |

| C6 | 115 - 125 | - |

| C7 | 100 - 110 | - |

| C7a | 120 - 130 | - |

Note: These are predicted values based on general knowledge of substituted indazoles and should be confirmed by experimental data.

To establish the precise connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. In this specific molecule, with isolated aromatic protons, significant correlations would not be expected in the aromatic region, confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals for H5 and H7 to their corresponding carbon atoms, C5 and C7.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the H5 proton to C3a, C4, C6, and C7 would be expected. Similarly, the H7 proton would likely show correlations to C3a, C5, and C7a. These correlations are instrumental in assembling the bicyclic indazole core and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of atoms. echemi.com It would be particularly useful in determining the preferred conformation of the molecule and identifying any through-space interactions between the hydroxyl proton and adjacent groups. chemscene.comsigmaaldrich.com

The indazole ring system is known to exhibit annular tautomerism, where the N-H proton can reside on either N1 or N2. chemscene.com For 1h-Indazol-4-ol, the "1H" designation indicates the proton is on the N1 position. However, in solution, an equilibrium between the 1H and 2H tautomers might exist. Furthermore, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism.

Solvent and temperature-dependent NMR studies are powerful tools to investigate these dynamic processes. researchgate.net Changing the solvent polarity or temperature can shift the equilibrium between tautomers, leading to observable changes in the NMR spectra, such as the appearance of new signals or changes in chemical shifts. bldpharm.com These studies would provide valuable information on the stability of different tautomeric forms and the energy barriers for their interconversion. Similarly, variable temperature NMR could reveal information about the rotational dynamics around single bonds, providing insight into the molecule's conformational flexibility. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass measurement.

Both ESI and APCI are soft ionization techniques that are well-suited for the analysis of organic molecules like 1h-Indazol-4-ol, 6-bromo-3-iodo-. nih.gov In ESI-MS, the analyte is ionized from a solution, typically leading to the observation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. APCI, on the other hand, is a gas-phase ionization method that is often used for less polar compounds.

A high-resolution mass spectrometer would measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This exact mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₇H₄BrIN₂O. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would also be clearly visible in the mass spectrum, further corroborating the presence of these halogens.

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a series of fragment ions are produced. The masses of these fragments can be used to deduce the structure of the parent molecule.

For 1h-Indazol-4-ol, 6-bromo-3-iodo-, characteristic fragmentation pathways would likely involve the loss of the halogen atoms (bromine and iodine) and potentially the hydroxyl group. The cleavage of the N-N bond in the pyrazole (B372694) ring is also a common fragmentation pathway for indazoles. A detailed analysis of these fragmentation pathways would provide further confirmation of the proposed structure.

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of chemical compounds. For 1H-Indazol-4-ol, 6-bromo-3-iodo-, while direct experimental spectra are not publicly available, we can predict the key features based on the known behavior of its constituent functional groups and the indazole core.

Infrared Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 1H-Indazol-4-ol, 6-bromo-3-iodo- is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific bonds.

A study on the gas-phase IR spectrum of the parent compound, indazole, provides a foundational understanding of the vibrational modes of the core structure. rsc.org Building on this, the spectrum of the title compound would be distinguished by vibrations associated with the hydroxyl, bromo, and iodo substituents.

Key expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (hydroxyl) | Stretching | 3200-3600 | Broad peak, indicative of hydrogen bonding. |

| N-H (indazole) | Stretching | 3100-3500 | Can be a sharp or broad band. |

| C=C (aromatic) | Stretching | 1450-1600 | Multiple bands are expected for the bicyclic system. |

| C-N (aromatic) | Stretching | 1250-1350 | |

| C-O (hydroxyl) | Stretching | 1000-1260 | |

| C-Br | Stretching | 500-600 | |

| C-I | Stretching | ~500 |

This table represents predicted values based on standard functional group absorption regions and may vary in the actual compound.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The chromophore of 1H-Indazol-4-ol, 6-bromo-3-iodo- is the indazole ring system, substituted with auxochromes (hydroxyl group) and halogens. These substituents are expected to influence the absorption maxima (λmax).

Research on other N-aryl-2H-indazoles has demonstrated that these compounds can act as fluorophores with significant Stokes shifts. acs.org The electronic properties are sensitive to substituent effects. acs.org The introduction of a hydroxyl group (an auxochrome) and halogen atoms on the indazole ring of the title compound is predicted to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted indazole. This is due to the extension of the conjugated π-system and the electronic effects of the substituents.

The expected electronic transitions would be π → π* and n → π* transitions associated with the aromatic system and the heteroatoms.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for 1H-Indazol-4-ol, 6-bromo-3-iodo- has not been reported, we can infer its likely solid-state characteristics from studies on related halogenated heterocyclic compounds. mdpi.comnih.govumn.edubohrium.comresearchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

The table below presents predicted crystallographic parameters, which would require experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Unit Cell Dimensions | Dependent on crystal packing |

| Bond Lengths (Å) | C-Br: ~1.90, C-I: ~2.10, C-O: ~1.36 |

| Bond Angles (°) | Angles around the sp² carbons of the rings: ~120° |

These are generalized predictions and the actual parameters could differ significantly.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding) in the Crystal Lattice

The solid-state packing of 1H-Indazol-4-ol, 6-bromo-3-iodo- is expected to be governed by a network of intermolecular interactions. Studies on other halogenated molecules have highlighted the importance of these forces in crystal engineering. mdpi.comnih.govumn.edubohrium.comresearchgate.net

Hydrogen Bonding: The presence of the hydroxyl (-OH) and the indazole N-H groups makes them potent hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. It is highly probable that strong O-H···N or N-H···O hydrogen bonds would be a dominant feature in the crystal lattice, leading to the formation of chains or dimeric motifs.

π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions would involve the face-to-face arrangement of the aromatic rings of adjacent molecules.

Reactivity and Strategic Derivatization of 1h Indazol 4 Ol,6 Bromo 3 Iodo

Chemical Transformations Involving the Hydroxyl Group at C4

The phenolic hydroxyl group at the C4 position is a key functional handle, influencing the electronic properties of the indazole ring and offering a site for various chemical modifications. Its reactivity is characteristic of a phenol (B47542), though modulated by the electronic effects of the fused pyrazole (B372694) ring and the halogen substituents.

Etherification and Esterification Reactions for Protecting Group Chemistry

The C4-hydroxyl group, like a typical phenol, can readily undergo etherification and esterification. These reactions are fundamental not only for introducing specific ether or ester moieties but also for protecting the hydroxyl group during subsequent transformations at other positions of the molecule, such as the N-H of the indazole ring or the halogenated sites.

Standard etherification conditions, such as Williamson ether synthesis using an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) and a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone, can be employed to form the corresponding ethers. Alternatively, silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, can be formed by reacting the hydroxyl group with the respective silyl chlorides in the presence of a base like triethylamine (B128534) or imidazole. These silyl ethers are particularly useful as they can be easily cleaved under specific conditions.

Esterification can be achieved by reacting the indazolol with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). The formation of acetate (B1210297) or benzoate (B1203000) esters, for example, serves as an effective protection strategy. The choice of the protecting group is critical and depends on its stability under the conditions of subsequent reaction steps and the ease of its eventual removal. The acidic nature of the N-H proton on the indazole ring means that N-alkylation or N-acylation can be a competing reaction, often necessitating careful selection of reagents and conditions or prior protection of the N-H group. arkat-usa.org

Oxidation and Reduction Pathways of the Hydroxyl Moiety

The oxidation of the phenolic hydroxyl group in 1H-Indazol-4-ol, 6-bromo-3-iodo- can be complex. Phenols can typically be oxidized to quinones. In this case, oxidation could potentially lead to an indazole-4,5-dione derivative, although this is not a commonly reported transformation for this specific scaffold and may be complicated by the presence of other reactive sites. The electronic nature of the indazole ring and the halogen substituents would significantly influence the feasibility and outcome of such an oxidation.

Reduction of the hydroxyl group itself, i.e., deoxygenation to afford the corresponding 6-bromo-3-iodo-1H-indazole, is a possible transformation. This could be achieved through a two-step process, such as conversion of the phenol to a more reactive intermediate like a tosylate or triflate ester, followed by catalytic hydrogenation or reduction with a hydride source.

Role of Hydroxyl Group in Intramolecular Cyclization Reactions

The C4-hydroxyl group can act as an internal nucleophile in intramolecular cyclization reactions to form new heterocyclic rings fused to the indazole core. For this to occur, a suitable electrophilic side chain must first be installed at a neighboring position, most plausibly at C3 after displacement of the iodine atom.

For instance, if a side chain containing a leaving group (e.g., a 2-chloroethyl group) is introduced at the C3 position via a cross-coupling reaction, subsequent intramolecular O-alkylation could lead to the formation of a furan-fused indazole system. Such cyclization strategies are powerful methods for constructing complex, polycyclic heteroaromatic systems from relatively simple precursors. The efficiency of these cyclizations would depend on the length and nature of the linking chain, following established principles for intramolecular ring-forming reactions.

Reactions at the Halogen Substituents (Bromine at C6 and Iodine at C3)

The presence of two different halogens at positions C3 and C6 is the most synthetically significant feature of this molecule. The well-established differences in the reactivity of carbon-iodine and carbon-bromine bonds in transition metal-catalyzed reactions allow for highly selective and sequential derivatization.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. For dihalogenated substrates like 1H-Indazol-4-ol, 6-bromo-3-iodo-, the key to its utility lies in the selective reaction at one of the halogenated sites. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a Palladium(0) catalyst, which is the first step in the catalytic cycles of Suzuki, Sonogashira, and Heck reactions. thieme-connect.delibretexts.org This reactivity difference allows for the selective functionalization at the C3 position while leaving the C6-bromo substituent intact for a subsequent, second coupling reaction under more forcing conditions. thieme-connect.deresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-indazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It has been explicitly reported that 6-bromo-3-iodo-1H-indazole undergoes selective Suzuki-Miyaura coupling at the C3 position. rsc.orgresearchgate.net This allows for the introduction of a wide variety of aryl or heteroaryl groups at this site. The remaining bromide at C6 can then be coupled in a second Suzuki reaction, often by increasing the reaction temperature or changing the catalyst system, to generate di-substituted products. researchgate.net The presence of the unprotected N-H group can sometimes inhibit the catalyst, potentially requiring the use of specific ligands like SPhos or XPhos, or N-protection prior to the coupling reaction. nih.gov

Sonogashira Coupling: This reaction couples the halo-indazole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). Similar to the Suzuki coupling, the reaction occurs preferentially at the C3-iodo position. thieme-connect.delibretexts.org This selectivity enables the synthesis of 3-alkynyl-6-bromo-1H-indazol-4-ols, which are versatile intermediates. The alkyne group can undergo further transformations, and the C6-bromo group remains available for a subsequent cross-coupling reaction, such as a Suzuki or a second Sonogashira coupling. thieme-connect.deresearchgate.net

Heck Reaction: The Heck reaction couples the halo-indazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While specific examples on 1H-Indazol-4-ol, 6-bromo-3-iodo- are not prevalent in the literature, the same reactivity principle applies. The oxidative addition of the palladium catalyst will occur preferentially at the C-I bond, allowing for the selective introduction of an alkenyl substituent at the C3 position. youtube.com Intramolecular Heck reactions are also a powerful tool for ring formation if a suitable alkenyl side-chain is present in the molecule. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Halo-Indazoles and Analogous Heterocycles

| Reaction Type | Halide Position | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Citation(s) |

| Suzuki-Miyaura | C3-Iodo | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | rsc.org |

| Suzuki-Miyaura | C3-Iodo | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | researchgate.netnih.gov |

| Sonogashira | C3-Iodo | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp - 70 | thieme-connect.de |

| Sonogashira | C6-Bromo | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | thieme-connect.de |

| Heck | C3-Iodo | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | youtube.com |

This table presents typical conditions reported for the specified reactions on similar substrates and is intended to be representative.

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction pathway is generally limited to aromatic systems that are "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group.

For 1H-Indazol-4-ol, 6-bromo-3-iodo-, the indazole ring itself is considered electron-rich, and it lacks the strong activating groups typically required for SNAr to proceed under mild conditions. While both iodine and bromine are excellent leaving groups, the electronic character of the ring system does not sufficiently stabilize the negative charge of the intermediate Meisenheimer complex that would form upon nucleophilic attack. Therefore, direct displacement of either the C3-iodo or C6-bromo substituent by common nucleophiles (such as alkoxides, amines, or thiolates) via a standard SNAr mechanism is generally not a feasible reaction pathway. For such reactions to occur, the indazole ring would likely need to be further functionalized with potent electron-withdrawing groups, or the reaction would require extremely harsh conditions of high temperature and pressure, which could lead to decomposition or side reactions.

Halogen-Metal Exchange Reactions for Further Functionalization

The presence of two different halogen atoms at positions 3 and 6 of the indazole ring offers opportunities for selective functionalization through halogen-metal exchange reactions. The significant difference in the C-I and C-Br bond lability allows for regioselective metalation. Typically, the C-I bond is more susceptible to exchange than the C-Br bond.

This differential reactivity enables the selective replacement of the iodine atom. For instance, treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures would preferentially lead to the formation of a 3-lithiated indazole intermediate. This powerful nucleophile can then be trapped with a variety of electrophiles to introduce new substituents at the C3 position, while leaving the bromine atom at C6 intact for subsequent transformations.

Table 1: Potential Electrophiles for Functionalizing the 3-Position via Halogen-Metal Exchange

| Electrophile | Resulting Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Alkyl halides | Alkyl groups |

This strategy is crucial for building molecular complexity and accessing a diverse range of derivatives for various applications.

Investigation of Halogen Bonding for Supramolecular Assembly

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. bohrium.com The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov The 1h-Indazol-4-ol, 6-bromo-3-iodo- molecule possesses both a strong (iodine) and a moderate (bromine) halogen bond donor.

These halogen bond donors can interact with various halogen bond acceptors, such as the carbonyl oxygen of the indazole ring itself, or with external Lewis bases. rsc.org This directional nature of halogen bonding can be exploited to construct well-defined supramolecular assemblies, including 1D chains, 2D networks, and 3D frameworks. rsc.orgnih.gov The ability to form these ordered structures is of significant interest in crystal engineering and the design of functional materials like liquid crystals and luminescent materials. nih.govresearchgate.net

Table 2: Properties of Halogen Bonding

| Feature | Description |

|---|---|

| Directionality | Highly directional, allowing for precise control over molecular assembly. bohrium.comnih.gov |

| Tunable Strength | The strength of the bond can be tuned by changing the halogen atom. nih.gov |

Reactivity of the Indazole Core and Nitrogen Atoms

Electrophilic Aromatic Substitution on the Indazole Ring System

The indazole ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl group at C4, the bromine at C6, and the iodo group at C3. The hydroxyl group is a strongly activating, ortho-, para-directing group. The bromine atom is a deactivating, ortho-, para-directing group.

Given the positions of these substituents, the most likely positions for electrophilic attack are C5 and C7. The powerful activating effect of the hydroxyl group at C4 would strongly direct incoming electrophiles to the ortho positions, C5 and C3 (already substituted), and the para position, C7. Therefore, electrophilic substitution, such as nitration or further halogenation, is expected to occur preferentially at the C5 or C7 position.

N-Alkylation and N-Acylation Reactions: Regioselectivity at N1 and N2

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be alkylated or acylated. The reaction often results in a mixture of N1 and N2 substituted products, and the regioselectivity is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile used, the base, and the solvent. beilstein-journals.org

Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetically controlled product. nih.gov The presence of substituents can significantly influence the N1/N2 ratio. For example, electron-withdrawing groups at C7 have been shown to favor N2-alkylation. beilstein-journals.orgresearchgate.net The choice of the alkylating agent and reaction conditions can also be used to control the regioselectivity. For instance, using sodium hydride in THF often favors the formation of the N1-alkylated product. researchgate.net

Table 3: Factors Influencing N-Alkylation Regioselectivity in Indazoles

| Factor | Influence on Regioselectivity |

|---|---|

| Substituents | Electronic and steric effects of ring substituents can direct alkylation to N1 or N2. beilstein-journals.orgresearchgate.net |

| Base/Solvent System | The choice of base and solvent can alter the nucleophilicity of the nitrogen atoms. researchgate.net |

| Alkylating Agent | The nature of the electrophile can impact the kinetic versus thermodynamic product distribution. nih.gov |

Ring Opening and Rearrangement Reactions under Specific Conditions

Regioselectivity and Mechanistic Investigations of 1h-Indazol-4-ol, 6-bromo-3-iodo- Transformations

The regioselectivity of the transformations of 1h-Indazol-4-ol, 6-bromo-3-iodo- is a key aspect of its chemistry. As discussed, halogen-metal exchange is expected to be highly regioselective for the iodo group at C3. Electrophilic aromatic substitution will likely be directed to the C5 or C7 positions due to the influence of the hydroxyl group.

The most complex regiochemical outcome is observed in the N-alkylation and N-acylation reactions. The final product ratio is a delicate balance of steric and electronic effects of the substituents, the reaction conditions, and the nature of the electrophile. nih.gov Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding the underlying factors that govern this regioselectivity. beilstein-journals.orgnih.gov These studies can help in predicting the outcome of reactions and in designing synthetic routes that favor the formation of a specific, desired isomer. nih.gov

Detailed Reaction Pathway Elucidation and Intermediate Characterization

The reactivity of 1H-Indazol-4-ol, 6-bromo-3-iodo- is largely dictated by the three distinct functional groups attached to the indazole core: a hydroxyl group at position 4, a bromine atom at position 6, and an iodine atom at position 3. The presence of these groups allows for a variety of chemical transformations, including substitution and cross-coupling reactions.

Halogenation is a key reaction for modifying the indazole ring, providing precursors for further diversification. chim.it For instance, iodination of bromo-substituted indazoles can be achieved using iodine and a base like potassium hydroxide (B78521) in a polar solvent, yielding iodo-bromo indazole derivatives. chim.it The bromine and iodine atoms on the 1H-Indazol-4-ol, 6-bromo-3-iodo- ring are susceptible to substitution, opening the door for the introduction of new functionalities.

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds at the halogenated positions. arkat-usa.org These reactions typically involve a palladium catalyst and allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups. The selective functionalization at either the C3-iodo or C6-bromo position can often be controlled by carefully selecting the reaction conditions.

The synthesis of related compounds sheds light on potential reaction pathways. For example, the preparation of 7-bromo-4-chloro-1H-indazol-3-amine involves the cyclization of a precursor, where the reaction pathway can be influenced by the solvent, leading to different intermediates and selectivities. chemrxiv.org Similarly, the synthesis of 3-iodo-1H-pyrazole derivatives highlights the use of protecting groups and the investigation of their migration, a factor that could be relevant in the derivatization of 1H-Indazol-4-ol, 6-bromo-3-iodo-. arkat-usa.org

Table 1: Potential Reaction Pathways for 1H-Indazol-4-ol, 6-bromo-3-iodo-

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted indazole derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted indazole derivative |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alcohol) | Substituted indazole derivative |

| O-Alkylation/Acylation | Alkyl/acyl halide, base | O-substituted indazole derivative |

Influence of Steric and Electronic Effects on Reaction Selectivity

The regioselectivity of reactions involving 1H-Indazol-4-ol, 6-bromo-3-iodo- is a delicate interplay of steric and electronic effects. The positions of the substituents on the indazole ring create a unique electronic landscape that directs incoming reagents.

The iodine atom at the C3 position is generally more reactive towards many cross-coupling reactions than the bromine atom at the C6 position. This difference in reactivity can be exploited for sequential functionalization. For instance, a Sonogashira coupling might selectively occur at the C3-iodo position, leaving the C6-bromo position available for a subsequent Suzuki-Miyaura coupling.

The hydroxyl group at the C4 position is an electron-donating group, which can influence the electron density of the aromatic system and affect the reactivity of the adjacent positions. Sterically, the hydroxyl group can also hinder the approach of bulky reagents to the C3 and C5 positions.

The bromine atom at the C6 position, being an electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution but also serves as a handle for cross-coupling reactions. The inductive effect of the ortho-bromine atom has been noted to play a role in the regioselective cyclization during the synthesis of related indazole derivatives. chemrxiv.org

Tautomeric Effects (1H vs. 2H) on Reactivity Profiles

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govchemicalbook.com This tautomerism significantly impacts the reactivity, physical properties, and biological activity of indazole derivatives. nih.gov

The 1H-indazole has a benzenoid character, while the 2H-indazole exhibits a more quinonoid character. nih.gov This difference in electronic structure leads to distinct reactivity profiles. For instance, 2H-indazoles are stronger bases than 1H-indazoles. chemicalbook.com

In the case of 1H-Indazol-4-ol, 6-bromo-3-iodo-, the position of the N-H proton (at N1 or N2) will influence the electron distribution within the heterocyclic ring and, consequently, the reactivity of the C3 and other positions. The specific tautomer present under reaction conditions can affect the outcome of derivatization reactions. While the 1H-tautomer is generally favored, reaction conditions or substitution patterns can potentially stabilize the 2H-form, leading to different products. chemicalbook.comnih.gov The choice of N-protection strategy is also crucial, as it locks the molecule into a specific tautomeric form (e.g., 1-methyl-1H-indazole), thereby directing subsequent reactions. uni.lu

Computational and Theoretical Investigations of 1h Indazol 4 Ol,6 Bromo 3 Iodo

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These methods are instrumental in elucidating the fundamental properties of molecules like 1h-Indazol-4-ol, 6-bromo-3-iodo- .

Geometry Optimization and Conformational Landscape Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1h-Indazol-4-ol, 6-bromo-3-iodo- , this process would involve calculating the potential energy of the molecule for various atomic arrangements to find the structure with the minimum energy. This is crucial as the molecular geometry dictates many of its chemical and physical properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For 1h-Indazol-4-ol, 6-bromo-3-iodo- , a computational analysis would precisely calculate the energies of these orbitals and the resulting gap, providing a quantitative measure of its kinetic stability and chemical reactivity. nih.gov

Furthermore, the analysis of charge distribution reveals how electrons are shared among the atoms in the molecule. This provides insight into the molecule's polarity and the location of electron-rich and electron-poor centers, which are the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for predicting the reactive sites of a molecule. chemrxiv.org An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map represent different values of the electrostatic potential. nih.gov

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. nih.govresearchgate.net For 1h-Indazol-4-ol, 6-bromo-3-iodo- , an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring, indicating these as potential sites for interaction with electrophiles. The hydrogen of the hydroxyl group would likely exhibit a positive potential, making it a potential site for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.de

For 1h-Indazol-4-ol, 6-bromo-3-iodo- , NBO analysis would quantify the delocalization of electron density and the interactions between filled and vacant orbitals. This analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions can be evaluated by second-order perturbation theory, providing insights into the stability of the molecule and the nature of its chemical bonds.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can also predict spectroscopic data, which is invaluable for the structural elucidation of new compounds and for verifying experimental results.

Theoretical NMR Chemical Shift Prediction (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of the nuclei.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical method for calculating NMR chemical shifts. nih.govresearchgate.net This method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. nih.govacs.orgnih.gov For 1h-Indazol-4-ol, 6-bromo-3-iodo- , theoretical prediction of the NMR chemical shifts using the GIAO method would be a crucial step in confirming its structure. The calculated chemical shifts can be compared with experimental data, if available, to validate the proposed structure. nih.gov The accuracy of these predictions is often high, with good correlation between theoretical and experimental values. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from such a study. Please note that the following table is for illustrative purposes only, as specific computational data for 1h-Indazol-4-ol, 6-bromo-3-iodo- is not available.

Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | Data not available |

| C7a | Data not available | Data not available |

| C3a | Data not available | Data not available |

Computed Vibrational Frequencies and IR Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies of molecules. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can be used to generate a theoretical Infrared (IR) spectrum, which is a powerful tool for identifying a compound and understanding its bonding characteristics.

For 1h-Indazol-4-ol, 6-bromo-3-iodo-, a DFT calculation would predict a series of vibrational modes. Key vibrations would include the O-H stretch of the hydroxyl group, N-H stretching of the indazole ring, C-H stretching and bending modes of the aromatic ring, and vibrations corresponding to the C-Br and C-I bonds. The positions of these bands provide insight into the electronic environment of the functional groups. For instance, the O-H and N-H stretching frequencies are sensitive to hydrogen bonding, both intramolecularly and with solvent molecules.

Table 1: Illustrative Computed Vibrational Frequencies for 1h-Indazol-4-ol, 6-bromo-3-iodo-

Below is a hypothetical table of selected computed vibrational frequencies. The exact values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory). nih.govacs.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3600-3400 | Strong, Broad |

| N-H Stretch | 3500-3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch | 1260-1000 | Strong |

| C-Br Stretch | 680-515 | Medium to Strong |

| C-I Stretch | ~500 | Medium to Strong |

This table is for illustrative purposes and the actual computed values may vary based on the computational method and basis set used.

Prediction of UV-Vis Absorption Maxima and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis range.

For 1h-Indazol-4-ol, 6-bromo-3-iodo-, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the bicyclic aromatic system. The presence of the hydroxyl group (an auxochrome) and the halogen atoms can influence the position and intensity of the absorption maxima (λ_max). Halogen substitution, in particular, can lead to red-shifts (shifts to longer wavelengths) in the absorption spectra. researchgate.net The calculations would also provide information on the oscillator strength of each transition, which is related to the intensity of the absorption peak.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for 1h-Indazol-4-ol, 6-bromo-3-iodo-

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~320 | 0.15 |

| S₀ → S₂ | ~280 | 0.45 |

| S₀ → S₃ | ~250 | 0.20 |

This table is illustrative. Actual values would depend on the TD-DFT functional, basis set, and the inclusion of solvent effects.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By mapping out the potential energy surface, it is possible to identify transition states and intermediates, and to calculate the energy barriers that control the reaction rate.

Transition State Search and Activation Energy Barrier Calculations

A transition state (TS) is a specific point along a reaction coordinate that represents the highest energy barrier between reactants and products. mdpi.com Locating this first-order saddle point on the potential energy surface is a critical step in understanding a reaction mechanism. Various algorithms are employed in computational chemistry software to find TS structures.

For reactions involving 1h-Indazol-4-ol, 6-bromo-3-iodo-, such as electrophilic substitution or N-alkylation, a transition state search would be performed to model the approach of the reacting species. beilstein-journals.orgwuxibiology.com Once the geometry of the transition state is found, its energy can be calculated. The activation energy (Ea) is the difference in energy between the transition state and the reactants. researchgate.net A lower activation energy implies a faster reaction. For example, in the case of N-alkylation of indazoles, DFT calculations can be used to determine whether the reaction proceeds preferentially at the N1 or N2 position by comparing the activation energies for the two competing pathways. beilstein-journals.orgwuxibiology.com

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. mdpi.commissouri.eduq-chem.com Calculating the IRC provides a detailed picture of the geometric changes that occur during a chemical transformation. researchgate.net By following the IRC from the transition state, one can confirm that the located TS indeed connects the desired reactants and products. q-chem.com This analysis is crucial for complex, multi-step reactions to ensure the correct pathway is being studied. For instance, in the synthesis of substituted indazoles, IRC calculations can verify the proposed mechanism by showing the continuous transformation from the starting materials, through the transition state, to the final product. nih.gov

Solvation Model Effects on Theoretical Calculations (e.g., SMD, PCM)

Reactions are most often carried out in a solvent, and the solvent can have a significant effect on the reaction mechanism and energetics. numberanalytics.comwikipedia.org Implicit solvation models are a computationally efficient way to account for the effects of a solvent without explicitly modeling individual solvent molecules. numberanalytics.comnih.govnih.gov The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used implicit solvation models. wikipedia.orggithub.io These models treat the solvent as a continuous dielectric medium that polarizes in response to the charge distribution of the solute molecule. github.io Including a solvation model in the calculations for 1h-Indazol-4-ol, 6-bromo-3-iodo- would provide more realistic predictions of its properties and reactivity in solution, as the solvent can stabilize charged intermediates and transition states, thereby altering the activation energies. nih.gov

Structure-Property Relationship Studies in Halogenated Indazoles

Structure-property relationship studies aim to understand how changes in the molecular structure of a class of compounds affect their physical, chemical, and biological properties. For halogenated indazoles, these studies would focus on how the type, number, and position of halogen substituents influence properties such as acidity, lipophilicity, electronic properties, and biological activity.

The presence of bromine and iodine at positions 6 and 3, respectively, along with a hydroxyl group at position 4, in 1h-Indazol-4-ol, 6-bromo-3-iodo- is expected to significantly influence its characteristics. The halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their presence can affect the pKa of the N-H and O-H protons, the dipole moment of the molecule, and its ability to participate in hydrogen bonding and halogen bonding. The substitution pattern on the indazole ring is known to be crucial for the biological activity of these compounds, for example, as kinase inhibitors. nih.govnih.gov Computational studies can quantify these effects by calculating properties like electrostatic potential maps, molecular orbital energies (HOMO and LUMO), and various electronic descriptors for a series of related halogenated indazoles. This allows for the development of predictive models that link specific structural features to desired properties. rsc.org For instance, studies on other halogenated heterocyclic systems have shown that the nature and position of the halogen can tune the photophysical and electronic properties. researchgate.netrsc.org

Impact of Halogen Substitution (Br, I) on Electronic and Steric Properties

The presence of two different halogen atoms, bromine at the C6 position and iodine at the C3 position, profoundly influences the physicochemical characteristics of the indazole core through a combination of electronic and steric effects.

Electronic Properties: Both bromine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I) on the indazole ring system. However, they also possess lone pairs of electrons that can be donated to the aromatic π-system via a resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect.

A key electronic feature of heavier halogens like bromine and iodine is their ability to engage in "halogen bonding." This is a noncovalent interaction where the halogen atom acts as a Lewis acid, interacting with an electron donor. acs.org This phenomenon arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" on the side of the halogen opposite to the C-X bond. acs.org The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom at the C3 position is expected to be a stronger halogen bond donor than the bromine atom at C6. These electronic effects, particularly the σ-hole, can play a significant role in molecular recognition and crystal packing.

Computational studies on halogenated complexes show that in addition to electrostatic and dispersion effects, exchange-correlation effects are dominant factors contributing to total interaction energies. nih.gov

Steric Properties: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between their electron clouds when they are forced into close proximity. wikipedia.org The size of an atom or group, often quantified by its van der Waals radius, is a primary determinant of its steric impact. Both bromine and especially iodine are bulky substituents. Their presence on the indazole ring can impose significant steric hindrance, influencing the molecule's conformation and its ability to interact with other molecules, such as enzyme active sites or other monomers in crystal packing. wikipedia.org

The large size of these halogens can affect torsional bond angles and slow the rates of chemical reactions due to steric bulk. wikipedia.org In some contexts, steric repulsion from a larger iodine atom can lead to less stable complexes compared to those with bromine. nih.gov DFT calculations on related systems have highlighted the crucial role of steric effects from substituents on reaction mechanisms and outcomes. researchgate.net

| Atom | van der Waals Radius (Å) | Polarizability (ų) | Electronegativity (Pauling Scale) |

|---|---|---|---|

| H | 1.20 | 0.67 | 2.20 |

| Br | 1.85 | 4.77 | 2.96 |

| I | 1.98 | 7.10 | 2.66 |

Influence of the Hydroxyl Group on Acidity, Basicity, and Hydrogen Bonding

The hydroxyl (-OH) group at the C4 position introduces significant chemical functionality, primarily by modulating the acid-base properties of the molecule and acting as a potent hydrogen bond donor and acceptor.

Hydrogen Bonding: The hydroxyl group is a prime participant in hydrogen bonding. It can act as a hydrogen bond donor via its proton and a hydrogen bond acceptor via the lone pairs on its oxygen atom. This dual capability allows for the formation of intricate networks of intermolecular hydrogen bonds, which are critical in determining crystal structure and solubility. nih.govnih.gov

In the context of 1h-Indazol-4-ol, 6-bromo-3-iodo-, several hydrogen bonding motifs are possible:

Intramolecular: A hydrogen bond could form between the hydroxyl proton and the N1 nitrogen of the indazole ring (O-H···N1). Computational studies on similar structures have confirmed the presence of such intramolecular hydrogen bonds. irb.hr

Intermolecular: Molecules can form hydrogen-bonded dimers or polymers. For instance, the hydroxyl group of one molecule could bond to the N2 nitrogen of a neighboring molecule (O-H···N2), or the indazole N-H could bond to the hydroxyl oxygen of another (N-H···O). Such interactions are frequently observed in the crystal structures of related heterocyclic compounds. nih.gov

| Compound/Functional Group | pKa Type | Approximate pKa Value |

|---|---|---|

| Indazole | N-H Deprotonation (Acidity) | 13.9 |

| Indazole | N2 Protonation (Basicity of Conjugate Base) | 1.1 |

| Phenol (B47542) | O-H Deprotonation (Acidity) | 10.0 |

Relative Stability and Interconversion of Tautomeric Forms (1H vs. 2H)

A fundamental characteristic of N-unsubstituted indazoles is annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in an equilibrium between two primary tautomers: 1H-indazole and 2H-indazole. researchgate.net

Relative Stability: For the parent indazole molecule, theoretical calculations and experimental data consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. epa.govresearchgate.net The calculated energy difference is approximately 2.3 kcal/mol in the gas phase, a preference that is maintained, though slightly attenuated, in solution. epa.govresearchgate.net The greater stability of the 1H form is often attributed to its benzenoid character, whereas the 2H form has a less stable ortho-quinoid structure. researchgate.net

Influence of Substituents: The position of the tautomeric equilibrium can be influenced by the electronic nature and position of substituents on the ring. mdpi.com Electron-donating or electron-withdrawing groups can stabilize or destabilize one tautomer relative to the other. researchgate.net For instance, DFT studies on substituted 1,2,4-triazoles have shown that the relative stability is strongly affected by intramolecular interactions between the substituent and the heterocyclic ring. nih.govresearchgate.net

In the case of 1h-Indazol-4-ol, 6-bromo-3-iodo-, the combined electronic effects of the two halogens and the hydroxyl group would determine the ultimate energetic preference. While the 1H form is expected to be the more stable tautomer based on the general principle for indazoles, a definitive quantification of the energy difference and the equilibrium constant would require specific DFT calculations. Such calculations would model the 1H and 2H forms and compute their relative Gibbs free energies, taking into account solvent effects where appropriate. epa.govmdpi.com

| Indazole System | Method/Basis Set | Phase | Most Stable Tautomer | Energy Difference (ΔE, kcal/mol) | Reference |

|---|---|---|---|---|---|

| Unsubstituted Indazole | Not Specified | Gas/Excited State | 1H | 2.3 | epa.gov |

| Unsubstituted Indazole | MP2/6-31G**//6-31G* | Gas Phase | 1H | 3.2 (for methyl derivatives) | researchgate.net |

| 5,7-Dinitrobenzotriazole | DLPNO-CCSD(T) | Gas Phase | 1H | ~6.0-7.2 (vs. 2H) | mdpi.com |

| cis-Isomer (Azomethine) | DFT | Not Specified | trans | 0.55 (kcal/mol) | nih.gov |

Exploration of Non Clinical Research Applications of 1h Indazol 4 Ol,6 Bromo 3 Iodo

As a Versatile Synthetic Building Block in Organic Chemistry

The compound's structure, featuring multiple reaction sites with differential reactivity, makes it an exceptionally versatile building block for the synthesis of more complex molecules. Organic chemists can leverage these sites to construct elaborate molecular frameworks through controlled, sequential reactions.

The 1h-Indazol-4-ol, 6-bromo-3-iodo- scaffold is primed for creating complex heterocyclic systems. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is key to its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the 3-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the bromine at the 6-position intact for subsequent transformations.

For instance, a Sonogashira coupling reaction could be performed selectively at the C-I bond to introduce an alkyne group. nih.gov Following this, a different coupling reaction, such as a Suzuki coupling, could be employed to modify the C-Br bond. The N-H of the indazole ring can also be alkylated or arylated, and the hydroxyl group can be etherified or esterified, further expanding the synthetic possibilities. This step-wise functionalization enables the construction of highly substituted indazole derivatives, which are core structures in many areas of chemical research. The synthesis of various indazole derivatives often relies on such halogenated intermediates to build molecular complexity. nih.govmdpi.com

Table 1: Potential Site-Selective Reactions on 1h-Indazol-4-ol, 6-bromo-3-iodo-

| Functional Group | Position | Potential Reactions |

| Iodo | C3 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, Carbonylation |

| Bromo | C6 | Suzuki, Buchwald-Hartwig, Stille (under harsher conditions than C-I) |

| Hydroxyl | C4 | Etherification (e.g., Williamson), Esterification, O-alkylation |

| Amine (NH) | N1 | N-alkylation, N-arylation, Acylation, Protection (e.g., with BOC or THP) nih.gov |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for screening in biological assays. The multiple reactive handles on 1h-Indazol-4-ol, 6-bromo-3-iodo- make it an ideal starting scaffold for generating chemical libraries. By applying a range of different reaction partners in a combinatorial fashion to the iodo, bromo, hydroxyl, and amine sites, a large and diverse library of unique indazole analogues can be rapidly synthesized. This approach is fundamental in the search for new molecular probes and research tools. The synthesis of libraries of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core exemplifies this strategy, where the indazole serves as the foundational scaffold. researchgate.netbanglajol.info

Chemical Biology Probes for Mechanistic Studies (excluding clinical efficacy)

Beyond its role in synthesis, 1h-Indazol-4-ol, 6-bromo-3-iodo- and its derivatives have potential as chemical probes for elucidating biological mechanisms in non-therapeutic contexts.

The reactive halogen atoms are ideal anchor points for the introduction of reporter tags. For target identification studies, a derivative of the compound could be modified with a biotin (B1667282) tag (for affinity purification) or a fluorescent dye (for imaging). The iodine atom, in particular, can be readily substituted with a radiolabel, such as ¹²⁵I, to create a radioligand for binding assays or autoradiography. Alternatively, the C-I or C-Br bond can be converted to other functional groups that facilitate conjugation with various labels. This adaptability is crucial for creating tools to study protein-ligand interactions and validate potential biological targets.

Indazole-based compounds are known to interact with a variety of enzymes, particularly protein kinases, by mimicking the adenine (B156593) scaffold of ATP. nih.gov The structural features of 1h-Indazol-4-ol, 6-bromo-3-iodo- make it a candidate for such interactions. The N-H and hydroxyl groups can serve as hydrogen bond donors and acceptors, while the halogen atoms can participate in halogen bonding—an increasingly recognized non-covalent interaction in molecular recognition. These interactions can be studied using in vitro biochemical assays, such as enzyme inhibition assays or biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), to quantify binding affinity and thermodynamics without making any claims of therapeutic benefit. Studies on nitro-substituted indazoles have explored their reaction mechanisms and molecular interactions, providing a basis for how such compounds can be investigated in biochemical systems. nih.gov

Table 2: Potential Molecular Interactions of the 1h-Indazol-4-ol, 6-bromo-3-iodo- Scaffold

| Structural Feature | Type of Interaction | Potential Binding Partner (in a protein) |

| Indazole N-H (N1) | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu |

| Indazole N (N2) | Hydrogen Bond Acceptor | Backbone N-H, Lys, Arg |

| Hydroxyl (O-H) | Hydrogen Bond Donor/Acceptor | Ser, Thr, His, backbone C=O/N-H |

| Bromo/Iodo Atoms | Halogen Bond Donor | Carbonyl oxygen, Ser, Thr, backbone C=O |

| Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

Derivatives of 1h-Indazol-4-ol, 6-bromo-3-iodo- that are found to bind to a specific protein target in vitro can be used to probe the function of that target within cellular pathways in non-human model systems (e.g., yeast, cultured cell lines). By introducing the compound and observing the downstream effects, researchers can investigate the role of the target protein in a specific biological process. For example, if a derivative inhibits a particular kinase, it could be used to study the consequences of that inhibition on cell cycle progression or signal transduction. The biological activities of 6-bromo-1H-indazole derivatives have been noted to involve the inhibition of key cellular pathways, highlighting the potential of such scaffolds in mechanistic studies. researchgate.net The reaction of indazoles with cellular components like formaldehyde (B43269) has also been a subject of mechanistic study, further underscoring their utility in exploring biological chemistry. nih.gov

Materials Science and Functional Material Development

The unique arrangement of atoms and functional groups in 1h-Indazol-4-ol,6-bromo-3-iodo- suggests its potential, though currently underexplored, for applications in materials science. The indazole core, coupled with halogen substituents, offers possibilities for creating novel functional materials.

Incorporation into Organic Electronic Materials (e.g., semiconductors, OLEDs)

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the incorporation of 1h-Indazol-4-ol,6-bromo-3-iodo- into organic electronic materials such as organic semiconductors or Organic Light-Emitting Diodes (OLEDs). While the broader class of indazole derivatives has been explored for such applications due to their electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for charge transport, this specific compound remains uncharacterized in this context.

The potential for this molecule in organic electronics is speculative and would depend on its photophysical and electronic properties, which have not been reported. Future research would need to focus on determining parameters such as the HOMO/LUMO energy levels, charge carrier mobility, and photoluminescence quantum yield to assess its suitability for these technologies.

Potential Applications in Sensor Technologies and Molecular Recognition

There is currently no published research detailing the application of 1h-Indazol-4-ol,6-bromo-3-iodo- in sensor technologies or molecular recognition systems. In principle, the hydroxyl and amine functionalities of the indazole ring could act as hydrogen bond donors and acceptors, making it a candidate for the design of receptors for specific analytes. The bromo and iodo substituents could also be leveraged for tuning the electronic properties or as sites for further functionalization to create selective sensors. However, without experimental data, its efficacy and selectivity as a sensor remain purely theoretical.

Catalysis and Ligand Design

The structural motifs present in 1h-Indazol-4-ol,6-bromo-3-iodo- suggest its potential utility as a ligand in catalysis, although specific research in this area is not yet available.

Exploration as Ligands for Transition Metal Catalysis (e.g., in cross-coupling reactions)

An extensive search of chemical databases and scientific journals indicates that 1h-Indazol-4-ol,6-bromo-3-iodo- has not been reported as a ligand for transition metal catalysis, including for use in cross-coupling reactions. The nitrogen atoms in the indazole ring possess lone pairs of electrons that could coordinate to a metal center, and the hydroxyl group could also be involved in metal binding. The presence of bromo and iodo groups offers potential sites for oxidative addition in catalytic cycles or for modification to fine-tune the ligand's steric and electronic properties. Despite this theoretical potential, no studies have been published to validate its use in this capacity.

Evaluation in Organocatalytic Systems

Similarly, there is no evidence in the current scientific literature of 1h-Indazol-4-ol,6-bromo-3-iodo- being evaluated in organocatalytic systems. The molecule contains both acidic (hydroxyl) and basic (indazole nitrogen) sites, which are characteristic features of many organocatalysts that can activate substrates through hydrogen bonding. However, its catalytic activity for any specific organic transformation has not been investigated or reported.

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Contributions Regarding 1h-Indazol-4-ol, 6-bromo-3-iodo-

Direct academic discoveries focusing exclusively on 1h-Indazol-4-ol, 6-bromo-3-iodo- are limited. However, the indazole core is a well-established pharmacophore, and research on variously substituted indazoles provides a framework for understanding the potential significance of this compound. The chemistry of indazoles is a highly active field, with thousands of publications exploring their synthesis and biological applications. acs.org

Research on related compounds highlights the importance of the substitution pattern on the indazole ring for biological activity. For instance, different isomers of nitro-1H-indazoles exhibit varying reactivity. acs.org The presence and position of halogen atoms are also crucial. For example, the Sonogashira reaction of 5-bromo-3-iodo-1H-indazole is regioselective, with coupling occurring at the C3 position. thieme-connect.de This indicates that the iodo- and bromo-substituents on 1h-Indazol-4-ol, 6-bromo-3-iodo- would likely direct its reactivity in a specific manner.

While a dedicated study on 1h-Indazol-4-ol, 6-bromo-3-iodo- is not prominent, its structural components are present in various researched molecules. For example, 6-bromo-1H-indazole has been a building block for synthesizing novel compounds with potential antimicrobial and anticancer activities. researchgate.netresearchgate.net

Identification of Unaddressed Research Questions and Challenges

The primary unaddressed research question is the fundamental characterization and biological activity profile of 1h-Indazol-4-ol, 6-bromo-3-iodo-. Key challenges in the study of this compound would include:

Regioselective Synthesis: Developing a synthetic route that precisely and efficiently places the bromo, iodo, and hydroxyl groups at the desired positions on the indazole ring can be challenging.

Chemical Stability: The presence of both bromine and iodine atoms might lead to interesting but potentially complex reactivity and stability issues under various conditions.

Biological Screening: Without a clear hypothesis for its biological target, a broad and resource-intensive screening process would be necessary to identify any potential therapeutic applications.

Tautomeric Ambiguity: Like other indazoles, 1h-Indazol-4-ol, 6-bromo-3-iodo- can exist in different tautomeric forms, which could complicate its characterization and biological evaluation. nih.gov

Promising Avenues for Novel Synthetic Methodologies and Chemical Transformations

Future research could focus on developing novel and efficient synthetic pathways to 1h-Indazol-4-ol, 6-bromo-3-iodo- and its analogues. Promising avenues include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Exploring various palladium- or copper-catalyzed reactions to introduce the bromo and iodo substituents with high regioselectivity.

Cyclization Strategies: Investigating different cyclization methods to form the indazole core, such as the reaction of substituted anilines with nitrites or the cyclization of 2-halobenzonitriles with hydrazines. thieme-connect.de

Post-Functionalization of a Pre-formed Indazole Core: A strategy could involve synthesizing a simpler indazole derivative and then introducing the halogen and hydroxyl groups in subsequent steps.

Once synthesized, 1h-Indazol-4-ol, 6-bromo-3-iodo- could serve as a versatile intermediate for further chemical transformations, such as Suzuki, Heck, or Sonogashira coupling reactions, to generate a library of novel compounds for biological screening.

Advanced Characterization Techniques and Further Computational Modeling

To fully elucidate the structure and properties of 1h-Indazol-4-ol, 6-bromo-3-iodo-, a combination of advanced characterization techniques would be essential.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the precise connectivity of atoms and the regiochemistry of the substituents. Multinuclear NMR could be particularly useful for characterizing the different tautomers. acs.org |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition of the compound. |

| X-ray Crystallography | To unambiguously determine the three-dimensional structure of the molecule in the solid state, including the tautomeric form. |

| Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy | To identify characteristic functional groups and study the electronic properties of the compound. |

Further Computational Modeling

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into:

The relative stability of different tautomers.

The electronic properties and reactivity of the molecule.

The potential interactions with biological targets.

The prediction of spectroscopic data to aid in experimental characterization.

Emerging Non-Clinical Research Applications and Collaborative Opportunities

Given the broad spectrum of biological activities reported for other substituted indazoles, 1h-Indazol-4-ol, 6-bromo-3-iodo- could be investigated for several non-clinical research applications: